L-leucine unlabeled CAS number and molecular weight
L-leucine unlabeled CAS number and molecular weight
An In-Depth Technical Guide to L-Leucine: Physicochemical Properties, Signaling, and Research Applications
Introduction
L-leucine, an essential branched-chain amino acid (BCAA), is not merely a fundamental component of proteins but also a critical signaling molecule that governs cell growth, metabolism, and protein homeostasis. Its unique ability to directly activate the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway positions it as a key area of focus in fields ranging from metabolic disease and oncology to sports nutrition and pharmaceutical development. For researchers, scientists, and drug development professionals, a precise understanding of L-leucine's fundamental properties is paramount for its effective application, from basic cell culture to complex clinical investigations.
This guide provides a comprehensive technical overview of unlabeled L-leucine, detailing its core physicochemical identifiers, its central role in the mTOR signaling cascade, and validated methodologies for its study.
Core Physicochemical Properties and Identifiers
The accurate identification and characterization of a compound are the foundation of reproducible scientific research. L-leucine is well-defined by its unique CAS (Chemical Abstracts Service) number and precise molecular weight.
Key Identifiers
The primary identifier for unlabeled L-leucine is its CAS number, which is universally recognized in chemical databases, regulatory submissions, and scientific literature.
| Property | Value | Source(s) |
| CAS Number | 61-90-5 | [1][2][3][4][5] |
| Molecular Formula | C₆H₁₃NO₂ | [2][5] |
| Molecular Weight | 131.17 g/mol | [4][5][6][7] |
| EC Number | 200-522-0 | [1][3][8] |
| Synonyms | (S)-2-Amino-4-methylpentanoic acid, L-α-Aminoisocaproic acid | [1][5] |
Physical and Chemical Characteristics
L-leucine's physical properties influence its handling, storage, and application in experimental settings.
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Appearance: White crystalline powder or glistening flakes.[6][9]
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Solubility: Sparingly soluble in water (approx. 22 g/L at 20°C), slightly soluble in ethanol, and practically insoluble in ether.[6][10] Its hydrophobicity is due to the isobutyl side chain.[6]
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Melting Point: Decomposes at approximately 293-295°C.[6][7][9]
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Stability: L-leucine is stable under standard temperature and light conditions. It should be stored away from moisture.[1][6]
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Chemical Nature: As an amino acid, it is amphoteric, existing as a zwitterion at physiological pH.[6]
The Central Role of L-Leucine in mTORC1 Signaling
L-leucine is a potent activator of the mTORC1 signaling pathway, a master regulator of cell growth and protein synthesis.[11][12][13] Unlike growth factors that signal through the PI3K-Akt axis, L-leucine provides a direct nutrient-driven signal. This mechanism is crucial for cellular responses to nutrient availability and is a key target in drug development for metabolic disorders and cancer.
The process begins with the transport of L-leucine into the cell, where its presence is sensed, leading to the activation of the Rag GTPases. This complex then recruits mTORC1 to the lysosomal surface, its primary site of activation. Once activated, mTORC1 phosphorylates its key downstream effectors: p70 S6 Kinase 1 (S6K1) and Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1).[12][14] The phosphorylation of S6K1 enhances ribosomal biogenesis and mRNA translation, while the phosphorylation of 4E-BP1 causes it to release the translation initiation factor eIF4E, allowing for the assembly of the translation initiation complex. The combined result is a robust increase in protein synthesis.[12][13]
Caption: L-leucine activates mTORC1 signaling to promote protein synthesis.
Experimental Protocol: In Vitro Analysis of L-Leucine-Induced mTORC1 Activation
To validate the biological activity of an L-leucine batch or to study its downstream effects, a common and reliable method is to measure the phosphorylation of mTORC1 targets in a cell-based assay.
Objective: To determine if L-leucine treatment activates the mTORC1 pathway in cultured cells (e.g., HeLa or C2C12 myotubes) by assessing the phosphorylation status of S6K1 and 4E-BP1 via Western Blot.
Methodology
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Cell Culture and Plating:
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Rationale: To establish a consistent and healthy cell population for the experiment.
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Protocol: Culture cells in standard growth medium (e.g., DMEM with 10% FBS). Plate cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.
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Amino Acid Starvation (Priming the System):
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Rationale: To reduce basal mTORC1 activity, thereby maximizing the observable effect of L-leucine stimulation.[14] This creates a low-noise system for detecting a specific response.
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Protocol: Gently wash the cells twice with PBS. Replace the growth medium with an amino acid-free medium (e.g., Earle's Balanced Salt Solution supplemented with dialyzed FBS) for 1-2 hours.
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L-Leucine Stimulation:
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Rationale: To specifically activate the mTORC1 pathway. A dose-response or time-course experiment can be performed to characterize the kinetics.
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Protocol: Prepare a stock solution of L-leucine in the amino acid-free medium. Add L-leucine to the starved cells at a final concentration of 400-500 µM.[14] Incubate for 30-60 minutes. Include a "starved" control well that does not receive L-leucine.
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Cell Lysis and Protein Quantification:
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Rationale: To extract cellular proteins while preserving their phosphorylation state.
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Protocol: Place plates on ice, wash cells with ice-cold PBS, and add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of each sample using a BCA or Bradford assay to ensure equal loading for the Western Blot.
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Western Blot Analysis:
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Rationale: To separate proteins by size and detect the specific phosphorylated and total proteins of interest using antibodies.
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Protocol:
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Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
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Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
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Incubate the membrane overnight at 4°C with primary antibodies for phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), and total 4E-BP1. A loading control (e.g., β-actin or GAPDH) is essential for data normalization.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Data Interpretation:
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Expected Outcome: A significant increase in the ratio of phosphorylated S6K1 and 4E-BP1 to their total protein counterparts in the L-leucine-treated samples compared to the starved control. This provides direct evidence of mTORC1 activation.
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Applications in Research and Drug Development
The well-defined properties and biological functions of L-leucine make it an invaluable tool across several scientific domains.
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Biopharmaceutical Manufacturing: As an essential nutrient, high-purity L-leucine is a critical component of chemically defined cell culture media used for producing monoclonal antibodies and other biologics.[15]
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Metabolic Research: Stable isotope-labeled versions of L-leucine (e.g., ¹³C₆, ¹⁵N) are widely used as tracers in metabolomics and proteomics to quantify protein synthesis rates and metabolic flux in vivo and in vitro.[1][8]
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Clinical Nutrition and Therapeutics: L-leucine is a key ingredient in parenteral and enteral nutrition formulas to prevent muscle protein breakdown in post-operative or critically ill patients.[15][16] It is also under investigation for its therapeutic potential in conditions like sarcopenia, hepatic encephalopathy, and certain rare genetic disorders.[15][17][18]
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Pharmaceutical Formulation: Beyond its biological activity, L-leucine is used as a functional excipient in drug manufacturing, serving as a lubricant for tablet production and a dispersant for inhalable drug formulations.[16]
Conclusion
L-leucine is a cornerstone molecule in biological research and pharmaceutical sciences. Its definitive CAS number (61-90-5) and molecular weight (131.17 g/mol ) provide the chemical certainty required for rigorous scientific inquiry. A deep understanding of its role as a primary activator of the mTORC1 signaling pathway continues to unlock new therapeutic strategies and research avenues. The methodologies described herein represent standard, validated approaches for investigating its function, underscoring the importance of combining precise chemical knowledge with robust biological assays.
References
- The physical and chemical properties of L-leucine. (2026, March 10). Google Cloud.
- l-Leucine Alters Pancreatic β-Cell Differentiation and Function via the mTor Signaling Pathway. (2012, January 17).
- Role of leucine in the regulation of mTOR by amino acids: revelations from structure-activity studies. (2001, March 15). PubMed.
- The effect of l-leucine on mTORC1 and MAPK pathways.
- Leucine: Definition, Structure, Benefits, Sources and Uses. BOC Sciences Amino Acid.
- L-Leucine (¹⁵N, 98%).
- L-Leucine | CAS 61-90-5. Santa Cruz Biotechnology.
- Leucine and mTORC1: a complex relationship. American Journal of Physiology-Endocrinology and Metabolism.
- L-Leucine (¹³C₆, 97-99%; D₁₀, 97-99%; ¹⁵N, 97-99%).
- Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis. PMC - NIH.
- L-Leucine (¹³C₆, 99%).
- L-Leucine. MilliporeSigma.
- L-LEUCINE UNLABELED. Eurisotop.
- L-Leucine | 61-90-5. ChemicalBook.
- L-Leucine | C6H13NO2 | CID 6106. PubChem - NIH.
- Leucine – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.
- L-Leucine CAS 61-90-5. usbio.net.
- L -Leucine-1-13C 13C 99
- What is Leucine and how is it used in the pharmaceutical industry? (2022, December 29). Foodcom S.A.
- Showing Compound L-Leucine (FDB001946). (2010, April 08). FooDB.
- L-Leucine. Evonik.
- L-Leucine Global Market Size, Competitors, Trends & Forecast. Google Cloud.
- The Ultimate Guide to L-Leucine: Benefits, Uses, and Sourcing. (2025, August 01). Google Cloud.
Sources
- 1. isotope.com [isotope.com]
- 2. scbt.com [scbt.com]
- 3. isotope.com [isotope.com]
- 4. L-LEUCINE UNLABELED | Eurisotop [eurisotop.com]
- 5. usbio.net [usbio.net]
- 6. The physical and chemical properties of L-leucine [yffoodingredients.com]
- 7. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. isotope.com [isotope.com]
- 9. L-Leucine | 61-90-5 [chemicalbook.com]
- 10. L-Leucine [evonik.com]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. L-Leucine Global Market Size, Competitors, Trends & Forecast [researchandmarkets.com]
- 16. What is Leucine and how is it used in the pharmaceutical industry? | Foodcom S.A. [foodcom.pl]
- 17. clinicaltrials.eu [clinicaltrials.eu]
- 18. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]
